2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde
Overview
Description
2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Jorge Trilleras et al. (2009) investigated the isostructural nature of compounds closely related to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde. They observed that these compounds form hydrogen-bonded sheets, highlighting the polarization of their electronic structures and providing insights into their potential applications in material science and crystal engineering (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Pharmacological Applications
M. Palanki et al. (2000) explored the structure-activity relationship of derivatives, aiming to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Their research contributes to the development of compounds with potential therapeutic applications, especially in diseases where these transcription factors play a crucial role (Palanki et al., 2000).
Synthetic Methodologies
Xiaohu Deng and N. Mani (2006) described an efficient synthetic route to medicinally important compounds starting from 2,4-dichloropyrimidine. This methodology emphasizes the versatility of pyrimidine derivatives in pharmaceutical synthesis, demonstrating the potential for creating a wide range of biologically active molecules (Deng & Mani, 2006).
Molecular Structure Analysis
H. Plas and B. Zuurdeeg (2010) discussed the conversion of 2-substituted 4-chloropyrimidines into s-triazine derivatives or 4-aminopyrimidines, depending on the substituent. Their work contributes to the understanding of reaction pathways and the influence of substituents on the molecular structure of pyrimidine derivatives (Plas & Zuurdeeg, 2010).
Properties
IUPAC Name |
2-chloro-4-(methylamino)pyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-8-5-4(3-11)2-9-6(7)10-5/h2-3H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYGRFRPWJCWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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